molecular formula C22H25N3O7S B2954243 N''-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)oxazolidin-2-yl]methyl]-N-phenethyl-oxamide CAS No. 868982-54-1

N''-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)oxazolidin-2-yl]methyl]-N-phenethyl-oxamide

Cat. No. B2954243
CAS RN: 868982-54-1
M. Wt: 475.52
InChI Key: IJPZMKXEIDNPPW-UHFFFAOYSA-N
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Description

The compound contains several structural components including a 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl group, an oxazolidin-2-yl group, and a phenethyl-oxamide group . These groups are common in various pharmaceutical compounds and could potentially contribute to the biological activity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques can provide information on the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the oxazolidin-2-yl group could potentially participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonyl and oxamide groups could potentially increase its polarity and solubility in water . Its exact molecular weight and other properties would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. It’s important to handle all new compounds with care and use appropriate personal protective equipment until their safety profiles are well-established .

Future Directions

Future research on this compound could involve determining its biological activity, studying its mechanism of action, and optimizing its synthesis. Additionally, its safety profile would need to be established through toxicological studies .

properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c26-21(23-9-8-16-4-2-1-3-5-16)22(27)24-15-20-25(10-11-32-20)33(28,29)17-6-7-18-19(14-17)31-13-12-30-18/h1-7,14,20H,8-13,15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPZMKXEIDNPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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